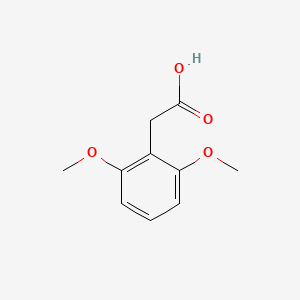

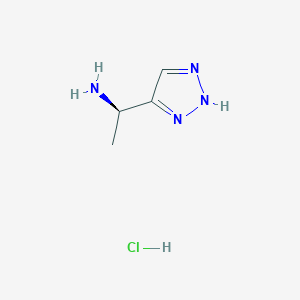

![molecular formula C16H17NO2S2 B2529443 4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 1198069-29-2](/img/structure/B2529443.png)

4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine" is a molecule that likely exhibits a range of biological activities due to its structural features. The presence of a thieno[3,2-c]pyridine core, which is a fused thiophene and pyridine ring, suggests potential for various chemical interactions and biological properties. The sulfonyl and phenylethenyl groups attached to this core add to its complexity and potential reactivity.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines, which share some structural similarities with the compound , has been reported to involve selective substitutions at different positions of the dihydropyridine ring . Another study describes the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which includes steps such as N-oxidation, one-pot synthesis, and chlorination, highlighting the complexity of synthesizing such molecules . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized in several studies. For example, the crystal structure of a diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been determined, revealing a planar thieno[2,3-b]pyridine moiety and the presence of intermolecular and intramolecular hydrogen bonds . This information can provide insights into the potential molecular conformation and interactions of "this compound".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the reactivity of 3-methyl 1-phenyl-5-amino pyrazole with various reagents has been explored, leading to the formation of different heterocyclic compounds . Although the core structure differs, the study demonstrates the potential for diverse chemical reactions involving the sulfonyl and amino groups, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, providing a basis for understanding those of "this compound". For example, polyimides containing pyridine and sulfur units have been synthesized and their properties, including solubility, thermal stability, and optical properties, have been studied . Additionally, the supramolecular structures of sulfonamide isomers have been analyzed, revealing different hydrogen-bonding arrangements and layer structures . These studies suggest that the compound may exhibit unique solubility, thermal stability, and potential for forming supramolecular structures due to its sulfur and pyridine components.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research into compounds based on pyridine and thiophene frameworks often targets the synthesis of new heterocycles with potential antimicrobial activity. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) discussed the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various derivatives through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide, among others. These compounds were explored for their antimicrobial properties, indicating a broad interest in pyridine and thiophene compounds in medicinal chemistry El‐Emary, Al-muaikel, & Moustafa, 2002.

Material Science and Polymer Chemistry

Compounds containing pyridine and sulfur units have been synthesized for their potential applications in material science, specifically in creating high refractive polyimides. Guan, Dong, Wang, and Shang (2017) synthesized various isomers containing pyridine and sulfur unit aromatic diamine monomers, leading to polyimides with excellent optical properties. These materials show potential in applications requiring materials with high refractive indices, such as in optoelectronics and photonics Guan, Dong, Wang, & Shang, 2017.

Development of Novel Fluorinated Polyamides

Liu, Wu, Sun, Yu, Jiang, and Sheng (2013) focused on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides displayed high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for advanced electronic applications. The research highlights the versatility of pyridine-sulfur compounds in creating high-performance materials for the electronics industry Liu et al., 2013.

Catalytic and Photovoltaic Studies

Jayapal, Haque, Al-Busaidi, Al-Rasbi, Al-Suti, Khan, Al-Balushi, Islam, Xin, Wu, Wong, Marken, and Raithby (2018) investigated dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands for their structural properties and applications in photovoltaic studies. These complexes demonstrated moderate power conversion efficiency in dye-sensitized solar cells (DSSCs), indicating the potential of pyridine-sulfur compounds in renewable energy technologies Jayapal et al., 2018.

Zukünftige Richtungen

Thiophene and its derivatives, including “4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c1-13-15-8-11-20-16(15)7-10-17(13)21(18,19)12-9-14-5-3-2-4-6-14/h2-6,8-9,11-13H,7,10H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNFFBCWRXVLK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1S(=O)(=O)C=CC3=CC=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=C(CCN1S(=O)(=O)/C=C/C3=CC=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

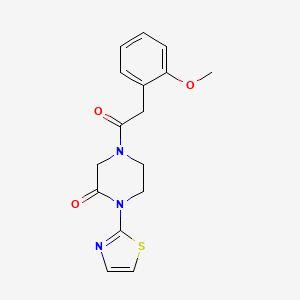

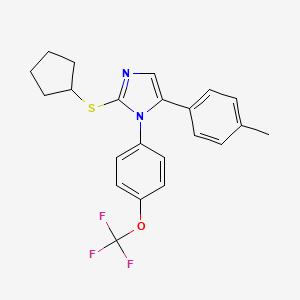

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)

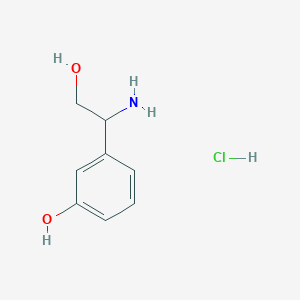

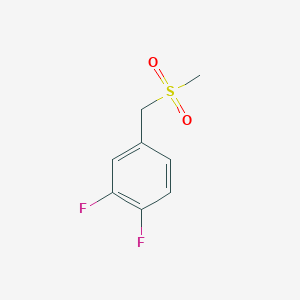

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

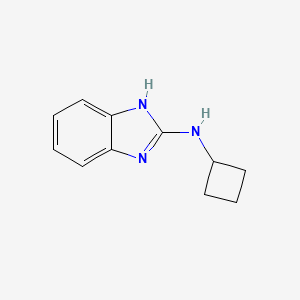

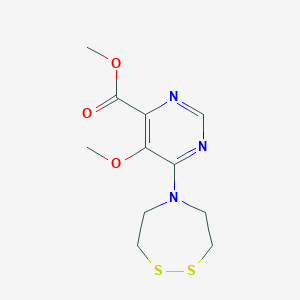

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)

![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)

![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)